8-Quinolinepropanoicacid,-alpha--amino-,(S)-(9CI) 8-Quinolinepropanoicacid,-alpha--amino-,(S)-(9CI)
Brand Name: Vulcanchem
CAS No.: 137940-23-9
VCID: VC0142443
InChI: InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-4-1-3-8-5-2-6-14-11(8)9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1
SMILES: C1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

8-Quinolinepropanoicacid,-alpha--amino-,(S)-(9CI)

CAS No.: 137940-23-9

Main Products

VCID: VC0142443

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

8-Quinolinepropanoicacid,-alpha--amino-,(S)-(9CI) - 137940-23-9

CAS No. 137940-23-9
Product Name 8-Quinolinepropanoicacid,-alpha--amino-,(S)-(9CI)
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name (2S)-2-amino-3-quinolin-8-ylpropanoic acid
Standard InChI InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-4-1-3-8-5-2-6-14-11(8)9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1
Standard InChIKey IMFYLYWEXLUDKO-JTQLQIEISA-N
Isomeric SMILES C1=CC2=C(C(=C1)C[C@@H](C(=O)O)N)N=CC=C2
SMILES C1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2
Canonical SMILES C1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2
Synonyms 8-Quinolinepropanoicacid,-alpha--amino-,(S)-(9CI)
PubChem Compound 15087844
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator